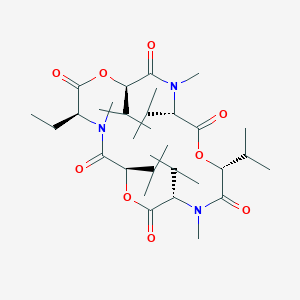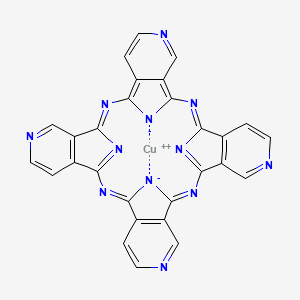
enniatin K1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enniatins are a class of organic chemical compounds found in Fusarium fungi . They appear in nature as mixtures of cyclic depsipeptides . The main variants are enniatin A, A1, B and B1 together with minor amounts of enniatin C, D, E and F . Enniatins act as ionophores that bind ammonium .
Synthesis Analysis
Enniatins are biosynthesized by a multifunctional enzyme, termed enniatin synthetase . These depsipeptides are composed of six residues that alternate between N-methyl amino acids and hydroxy acids . The synthesis of the cyclohexadepsipeptide enniatin follows an intramolecular reaction mechanism in which all three reaction cycles are catalyzed by a single enniatin synthetase molecule .Molecular Structure Analysis
Enniatins are cyclohexadepsipeptides composed of alternating residues of three N-methyl amino acids, commonly valine (Val), leucine (Leu), and isoleucine (Ile), and three hydroxy acids, typically hydroxyisovaleric acid (Hiv) . Structural differences in the β strand’s Asn789-Ala793 and His797-Asp802 portions of the amino acid adenylation domain can be used to distinguish different enniatins .Aplicaciones Científicas De Investigación
Anticancer Properties : Enniatins, including Enniatin K1, have been explored for their potential as anticancer agents. Research demonstrates that they can induce apoptotic cell death in cancer cells and disrupt certain signaling pathways important for cell proliferation, such as the ERK signaling pathway (Wätjen et al., 2009).
Cytotoxic Effects on Mammalian Cells : Studies show that enniatins have cytotoxic effects on various mammalian cell lines. The protective effects of natural polyphenols against these cytotoxic effects were also examined, suggesting a potential for mitigating enniatins' harmful impacts (Lombardi et al., 2012).
Ionophoric Activity and Membrane Permeability : Enniatins are known to increase potassium permeability in biological membranes, which is a critical aspect of their ionophoric activity. This characteristic is important in understanding their mode of action in biological systems (Lippe, 1968).
Metabolism and Drug Interactions : The metabolism of enniatin B in different species, including humans, has been studied, revealing significant insights into their biotransformation rates and metabolite patterns. Such studies are crucial for assessing the potential for drug-drug interactions involving enniatins (Fæste et al., 2011).
Mitochondrial Dysfunction : Research indicates that enniatins can cause mitochondrial dysfunction by affecting mitochondrial volume regulation, oxidative phosphorylation, and ion homeostasis. This understanding is key to comprehending their toxicological effects (Tonshin et al., 2010).
Anti-HIV Activity : Some studies have explored the potential of enniatins as inhibitors of HIV-1 integrase, indicating their possible use in antiretroviral therapy (Shin et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-3-ethyl-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N3O9/c1-15-21-30(39)42-25(19(8)9)28(37)34(13)23(17(4)5)32(41)44-26(20(10)11)29(38)35(14)22(16(2)3)31(40)43-24(18(6)7)27(36)33(21)12/h16-26H,15H2,1-14H3/t21-,22-,23-,24+,25+,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLNKVVWOKWVJB-LZNKSJHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55N3O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017977 |
Source


|
| Record name | Enniatin K1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
enniatin K1 | |
CAS RN |
716318-00-2 |
Source


|
| Record name | Enniatin K1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-[2-(1-methylethyl) pyrazolo[1,5-a] pyridin-3-yl]-1-propanone hydrochloride](/img/no-structure.png)



![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)